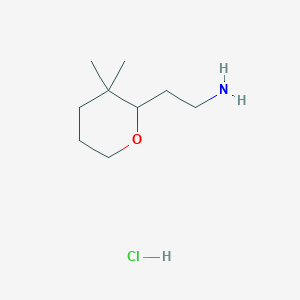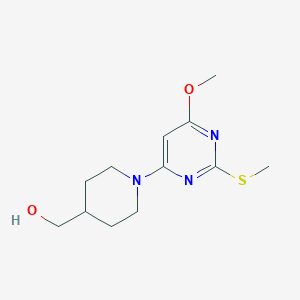![molecular formula C17H29N3O B3020134 N-(2,2-Dimethylbutyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]prop-2-enamide CAS No. 2411307-51-0](/img/structure/B3020134.png)
N-(2,2-Dimethylbutyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-Dimethylbutyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]prop-2-enamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. This compound is also known as DMTBEP, and it is a synthetic molecule that has been synthesized using a specific method.
Mecanismo De Acción
The mechanism of action of N-(2,2-Dimethylbutyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]prop-2-enamide involves its interaction with specific molecules in cells. This compound has been found to bind to certain enzymes and proteins, leading to changes in their activity. It has also been shown to affect cellular signaling pathways, leading to changes in gene expression and cell behavior.
Biochemical and Physiological Effects:
N-(2,2-Dimethylbutyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]prop-2-enamide has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and bacteria. It has also been found to modulate the activity of certain enzymes, leading to changes in biochemical pathways. In vivo studies have shown that this compound can affect cellular signaling pathways, leading to changes in gene expression and cell behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,2-Dimethylbutyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]prop-2-enamide has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound that can be easily synthesized and purified. This makes it a useful tool for studying the effects of specific molecules on biological systems. One limitation is that its effects may be cell-type specific, meaning that it may not have the same effects in all cell types. Another limitation is that its mechanism of action may be complex, making it difficult to fully understand its effects on biological systems.
Direcciones Futuras
There are several future directions for research on N-(2,2-Dimethylbutyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]prop-2-enamide. One direction is to further investigate its potential as a tool for protein labeling and imaging. Another direction is to study its effects on specific enzymes and proteins in more detail, to better understand its mechanism of action. Additionally, further studies are needed to determine its potential as a therapeutic agent for cancer and infectious diseases.
Métodos De Síntesis
The synthesis of N-(2,2-Dimethylbutyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]prop-2-enamide involves the reaction of 1-(1,3,5-trimethylpyrazol-4-yl)ethanone with 2,2-dimethylbutylamine and propargyl bromide in the presence of a base. The reaction proceeds through a series of steps, including nucleophilic addition, elimination, and substitution, resulting in the formation of the final product. This synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
N-(2,2-Dimethylbutyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]prop-2-enamide has been studied extensively for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its anticancer and antimicrobial properties. It has been found to inhibit the growth of cancer cells and bacteria, making it a promising candidate for the development of new drugs.
In biochemistry, N-(2,2-Dimethylbutyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]prop-2-enamide has been studied for its effects on enzymes and proteins. It has been found to modulate the activity of certain enzymes, leading to changes in biochemical pathways. This compound has also been investigated for its potential as a tool for protein labeling and imaging.
Propiedades
IUPAC Name |
N-(2,2-dimethylbutyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O/c1-9-15(21)20(11-17(6,7)10-2)14(5)16-12(3)18-19(8)13(16)4/h9,14H,1,10-11H2,2-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJVYLPRQGZTKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CN(C(C)C1=C(N(N=C1C)C)C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-Dimethylbutyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-[3-(Trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B3020055.png)
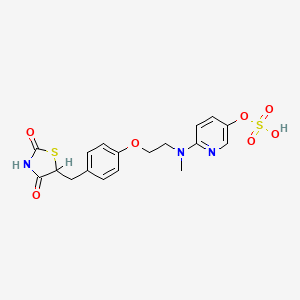
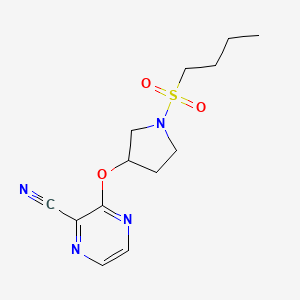



![3-(Propan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]-triazolo[4,3-a][1,3]diazepine](/img/structure/B3020063.png)
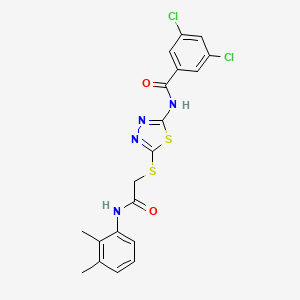
![4-[5-Benzylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)sulfonylpiperidine](/img/structure/B3020067.png)
![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B3020069.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3020070.png)
